N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique structure combining a brominated pyridine ring, a piperidine ring, and a cyclopropanecarboxamide group
Properties
Molecular Formula |
C15H17BrN4O |
|---|---|
Molecular Weight |
349.23 g/mol |
IUPAC Name |
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17BrN4O/c16-12-6-11(7-17)14(18-8-12)20-5-1-2-13(9-20)19-15(21)10-3-4-10/h6,8,10,13H,1-5,9H2,(H,19,21) |
InChI Key |
MZYBBCJAOPUASB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)C#N)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The brominated pyridine is then reacted with a piperidine derivative under controlled conditions to form the intermediate compound. Finally, the cyclopropanecarboxamide group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-[1-(5-Bromo-3-cyanopyridin-2-yl)piperidin-4-yl]-3-methylurea
Uniqueness
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a brominated pyridine ring, a piperidine ring, and a cyclopropanecarboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
